molecular formula C10H16N2 B1417284 2-(1-methyl-1H-pyrrol-2-yl)piperidine CAS No. 1039329-72-0

2-(1-methyl-1H-pyrrol-2-yl)piperidine

Cat. No.: B1417284
CAS No.: 1039329-72-0
M. Wt: 164.25 g/mol
InChI Key: XJFSGOBXUPDUBU-UHFFFAOYSA-N
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Description

The compound “2-(1-methyl-1H-pyrrol-2-yl)piperidine” is a complex organic molecule that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This type of structure is widely used by medicinal chemists to create compounds for the treatment of various diseases . The pyrrolidine ring is particularly interesting due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is known for its stereogenicity of carbons, meaning that different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Scientific Research Applications

Aurora Kinase Inhibition

2-(1-methyl-1H-pyrrol-2-yl)piperidine derivatives are explored for their potential in treating cancer by inhibiting Aurora A kinase. These compounds could be beneficial in developing new therapeutic strategies against various types of cancer (ロバート ヘンリー,ジェームズ, 2006).

Synthesis Methods

Efforts have been made to simplify the synthesis of related compounds like 3-(pyrrolidin-1-yl)piperidine, highlighting its significance in medicinal chemistry. The development of efficient synthesis methods is crucial for producing these compounds in large quantities, which is necessary for their application in drug development and other scientific areas (R. Smaliy et al., 2011).

Structural Analysis

Thioanalogues of compounds related to this compound, such as N-1-methyl-6-(pyridin-3-yl)piperidine-2-thione, have been synthesized and analyzed. Their structures, confirmed by various spectroscopic methods and X-ray diffraction analysis, contribute to a deeper understanding of the molecular properties and potential applications in various scientific fields (Marzena Wojciechowska-Nowak et al., 2011).

Pharmaceutical Applications

A broad array of compounds including piperidine derivatives are indicated for their applications in pharmaceuticals. These compounds are often used as structural components due to their high biological activities, serving as the basis for developing new medications and therapeutic agents (Y. Higashio & T. Shoji, 2004).

Future Directions

The future directions for “2-(1-methyl-1H-pyrrol-2-yl)piperidine” and similar compounds involve further exploration of their therapeutic potential. More than 7000 piperidine-related papers were published during the last five years, indicating that the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This research will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .

Biochemical Analysis

Biochemical Properties

2-(1-methyl-1H-pyrrol-2-yl)piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of protein kinases, which are essential for signal transduction pathways . Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of specific genes involved in cellular metabolism and growth.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, it can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or analgesic properties . At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolism of this compound can lead to the formation of various metabolites, which may have different biological activities. Additionally, it can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and efflux of the compound across cellular membranes, influencing its localization and accumulation within different tissues. The distribution of this compound can vary depending on the tissue type and the presence of specific transporters.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications . It can be directed to specific compartments or organelles within the cell, such as the nucleus, mitochondria, or endoplasmic reticulum. The localization of this compound can influence its activity and function, as it may interact with different biomolecules within these subcellular compartments.

Properties

IUPAC Name

2-(1-methylpyrrol-2-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-12-8-4-6-10(12)9-5-2-3-7-11-9/h4,6,8-9,11H,2-3,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFSGOBXUPDUBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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